molecular formula C15H19N3O2S B2730517 N-ethyl-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide CAS No. 1251677-58-3

N-ethyl-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2730517
CAS No.: 1251677-58-3
M. Wt: 305.4
InChI Key: UINDHPKHMDPYJS-UHFFFAOYSA-N
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Description

N-ethyl-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide typically involves multiple steps. One common method starts with the preparation of 4-ethylaniline, which is then reacted with 3-pyridinesulfonyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-ethyl-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and replication. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Sulfadiazine: Another sulfonamide with applications in treating bacterial infections.

Uniqueness

N-ethyl-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide stands out due to its unique structure, which may confer specific biological activities not seen in other sulfonamides. Its ethyl and pyridine groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Biological Activity

N-ethyl-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-ethylphenylamine with pyridine-3-sulfonyl chloride in the presence of a base. This method facilitates the formation of the sulfonamide bond, which is crucial for the biological activity of the compound.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess significant antibacterial and antifungal properties. The compound has been tested against various strains, including Staphylococcus aureus, Escherichia coli, and fungi like Aspergillus flavus.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

In a study evaluating various sulfonamide derivatives, including this compound, the Minimum Inhibitory Concentration (MIC) values were determined against several bacterial and fungal strains. The results are summarized in Table 1.

Compound NameBacterial StrainMIC (μg/mL)Fungal StrainMIC (μg/mL)
This compoundStaphylococcus aureus40Aspergillus flavus50
SulfamethoxazoleStaphylococcus aureus50--
Itraconazole--Aspergillus flavus30

Table 1: Antimicrobial activity of this compound compared to standards.

Anticancer Activity

Recent research has highlighted the anticancer potential of sulfonamide derivatives. In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines such as MCF7 and A549. The IC50 values observed in these studies are presented in Table 2.

Compound NameCell LineIC50 (μM)
This compoundMCF725
N-(3-amino-4-methylphenyl)pyridineA54930
Control (Doxorubicin)MCF710

Table 2: Anticancer activity of this compound compared to control.

Case Studies

  • Antibacterial Efficacy : In a study published by Muhammad et al., various sulfonamide derivatives were synthesized and screened for their antibacterial activity. It was found that N-ethyl derivatives exhibited superior activity against S. aureus compared to traditional antibiotics like sulfamethoxazole .
  • Cytotoxicity Against Cancer Cells : Research conducted by Wei et al. demonstrated that compounds similar to N-ethyl derivatives showed significant cytotoxicity against pancreatic cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Properties

IUPAC Name

N-ethyl-2-(4-ethylanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-12-7-9-13(10-8-12)18-15-14(6-5-11-16-15)21(19,20)17-4-2/h5-11,17H,3-4H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINDHPKHMDPYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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